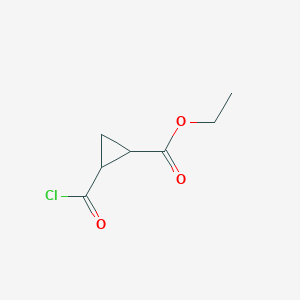
3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in the field of pharmaceuticals. This compound is also known as Fluorouracil, which is a widely used anticancer drug. The chemical structure of this compound consists of a pyrimidine ring with a fluorine atom and an ethyl group attached to it.
Mécanisme D'action
The mechanism of action of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the depletion of nucleotide pools, which ultimately results in the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of DNA synthesis, inhibition of cell division, and induction of apoptosis in cancer cells. It also has immunomodulatory effects, which can enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione in lab experiments include its well-established mechanism of action, its ability to inhibit DNA synthesis, and its broad-spectrum anticancer activity. However, the limitations include its toxicity and potential side effects, which can affect the accuracy of the experimental results.
Orientations Futures
For research on 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione include the development of new analogs with improved efficacy and reduced toxicity. The combination of this compound with other anticancer drugs is also an area of interest, as it can enhance the therapeutic efficacy and reduce the development of drug resistance. Additionally, the use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders, is also an area of potential research.
Méthodes De Synthèse
The synthesis of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione involves the reaction of fluorine, ethyl acetoacetate, and urea in the presence of a strong base. The reaction occurs in two steps, where the first step involves the formation of 5-fluorouracil, which is then further reacted with ethyl iodide to produce this compound.
Applications De Recherche Scientifique
3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione has been extensively studied for its anticancer properties. It is a prodrug that gets converted to 5-fluorouracil in the body, which inhibits the synthesis of DNA and RNA, thereby preventing the growth of cancer cells. It has been used in the treatment of various types of cancer, including breast, colon, and pancreatic cancer.
Propriétés
| 192625-76-6 | |
Formule moléculaire |
C6H7FN2O2 |
Poids moléculaire |
158.13 g/mol |
Nom IUPAC |
3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7FN2O2/c1-2-9-5(10)4(7)3-8-6(9)11/h3H,2H2,1H3,(H,8,11) |
Clé InChI |
ZOJSVJAOJTVTKK-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CNC1=O)F |
SMILES canonique |
CCN1C(=O)C(=CNC1=O)F |
Synonymes |
2,4(1H,3H)-Pyrimidinedione,3-ethyl-5-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


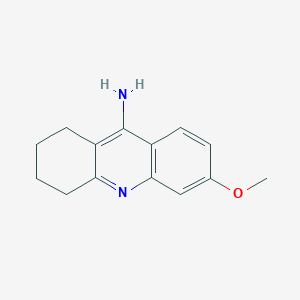
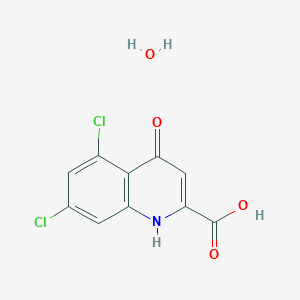

![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)
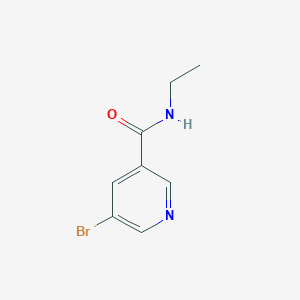
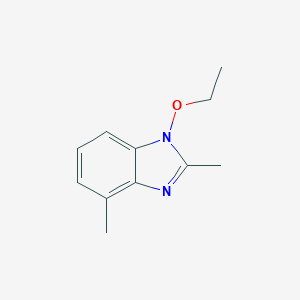


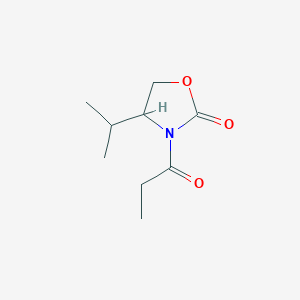

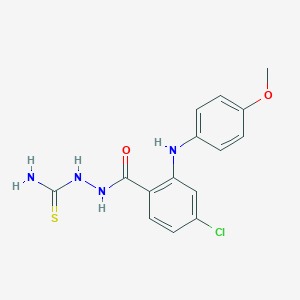
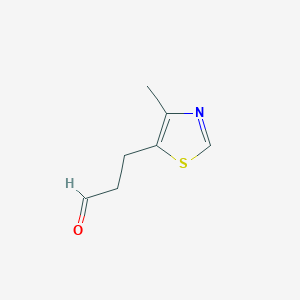
![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
